molecular formula C12H9NS B1346592 2-Methylnaphtho[1,2-d]thiazole CAS No. 2682-45-3

2-Methylnaphtho[1,2-d]thiazole

Cat. No.: B1346592
CAS No.: 2682-45-3
M. Wt: 199.27 g/mol
InChI Key: OUXMJRMYZCEVKO-UHFFFAOYSA-N
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Description

2-Methylnaphtho[1,2-d]thiazole is an organic compound with the molecular formula C12H9NS. It is a heterocyclic aromatic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its applications in the photosensitive material industry, particularly in the synthesis of spectrum sensitization dyes .

Preparation Methods

The synthesis of 2-Methylnaphtho[1,2-d]thiazole involves several steps. One common method starts with the reaction of methyl-naphthylamine with acetic anhydride to form 1-acetyl amino naphthalene. This intermediate is then subjected to a sulfuration step to produce 1-thioacetyl amino naphthalene. Finally, the product is obtained through cyclization and purification processes .

In industrial production, the synthesis process is optimized to enhance the purity and yield of the product. The reaction conditions are carefully controlled, and the intermediates are purified to achieve a high-quality final product .

Chemical Reactions Analysis

2-Methylnaphtho[1,2-d]thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methylnaphtho[1,2-d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylnaphtho[1,2-d]thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical pathways .

Comparison with Similar Compounds

2-Methylnaphtho[1,2-d]thiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific applications in the photosensitive material industry and its potential biological activities .

Properties

IUPAC Name

2-methylbenzo[e][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXMJRMYZCEVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062588
Record name Naphtho[1,2-d]thiazole, 2-methyl-
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Molecular Weight

199.27 g/mol
Source PubChem
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CAS No.

2682-45-3
Record name 2-Methylnaphtho[1,2-d]thiazole
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Record name Naphtho(1,2-d)thiazole, 2-methyl-
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Record name 2-Methylnaphtho[1,2-d]thiazole
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Record name Naphtho[1,2-d]thiazole, 2-methyl-
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Record name 2-methylnaphtho[1,2-d]thiazole
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Record name 2-Methylnaphtho[1,2-d]thiazole
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Synthesis routes and methods

Procedure details

5 mmol of 1-aminonaphthalene-2-thiol was added to 20 ml of water, and 20 mg of sodium dodecylsulfate was added while agitating to obtain a uniform mixture. 7.5 mmol of acetic anhydride was added for 5 minutes. A precipitation product was obtained in 5-10 minutes. The precipitation product was filtrated and rinsed with 1 ml of water twice followed by drying under vacuum. A non-precipitated reaction mixture was extracted with 25 ml of ethyl acetate twice. The separated organic layer was dried with anhydrous sodium sulfate, and a solvent was removed using a rotatary evaporator under a reduced pressure to obtain 2-methyl naphtothiazole at a yield of 70%.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.5 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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